

Isoconazole synthesis pathway from 2,4,ω-Trichloroacetophenone

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Compound Name:	Isoconazole	
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An in-depth technical guide on the synthesis of **isoconazole** from $2,4,\omega$ -trichloroacetophenone, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the synthesis pathway, experimental protocols, and quantitative data, supplemented with visual diagrams to illustrate the process.

Introduction

Isoconazole is a broad-spectrum azole antifungal agent, primarily used topically for the treatment of skin and vaginal infections caused by dermatophytes, yeasts, and molds.[1] Its synthesis is a multi-step process, and a common industrial route begins with $2,4,\omega$ -trichloroacetophenone (also known as $\alpha,2,4$ -trichloroacetophenone).[2][3] This intermediate's reactive α -chloro ketone and dichlorinated phenyl ring make it an ideal starting point for building the complex imidazole structure of **isoconazole**.[3][4] This guide details the four primary steps of this synthesis: reduction, N-alkylation, etherification, and salt formation.

Overall Synthesis Pathway

The synthesis of **isoconazole** nitrate from $2,4,\omega$ -trichloroacetophenone proceeds through a four-step sequence. The pathway is noted for its straightforward operations and relatively high yields.[1][5]

 Reduction: The initial step involves the reduction of the ketone group in 2,4,ωtrichloroacetophenone to a secondary alcohol, yielding 1-(2,4-dichlorophenyl)-2-chloro-



ethanol.

- N-Alkylation: The resulting chlorohydrin is then reacted with imidazole. This reaction forms
 the key intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, by attaching the
 imidazole ring to the molecule.
- Etherification: The hydroxyl group of the intermediate is etherified using 2,6-dichlorobenzyl chloride in the presence of a base and a phase-transfer catalyst.
- Salt Formation: Finally, the **isoconazole** base is treated with nitric acid to precipitate the stable nitrate salt, which is the clinically used form.[1]



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Figure 1: Overall synthesis pathway of **Isoconazole** Nitrate.

Detailed Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for each step of the synthesis.

Step 1: Reduction of 2,4,ω-Trichloroacetophenone

The first step is the catalytic reduction of the starting material to form 1-(2,4-dichlorophenyl)-2-chloro-ethanol.[6]

Experimental Protocol: In an organic solvent, $2,4,\omega$ -trichloroacetophenone is reacted in the presence of a reducing agent. The reaction mixture is maintained at a specific temperature for several hours to yield the desired alcohol intermediate.[7]



Parameter	Value	Reference
Starting Material	2,4,ω-Trichloroacetophenone	[6]
Product	1-(2,4-dichlorophenyl)-2- chloro-ethanol	[6]
Catalyst	Reducing Agent	[6][7]
Temperature	25-75 °C	[6][7]
Reaction Time	4-10 hours	[6][7]

Step 2: N-Alkylation with Imidazole

This step involves the formation of the imidazole ring system by reacting the previously formed chloro-ethanol with imidazole.

Experimental Protocol: 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in a two-phase system (e.g., toluene and water).[1] The reaction is facilitated by a phase-transfer catalyst. After the reaction is complete, the mixture is allowed to separate. The organic phase is collected, washed with water, and then cooled to between -10 and 0 °C to precipitate the crystalline product. The resulting solid, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, is then purified by recrystallization.[6]



Parameter	Value	Reference
Reactant 1	1-(2,4-dichlorophenyl)-2- chloro-ethanol	[1][6]
Reactant 2	Imidazole	[1][6]
System	Two-phase solution (e.g., Toluene/Water)	[1]
Catalyst	Phase-transfer catalyst	[1]
Temperature	40-80 °C	[1][6]
Reaction Time	4-11 hours	[1][6]
Purification	Recrystallization	[6]

Step 3: Etherification

The hydroxyl intermediate is etherified with 2,6-dichlorobenzyl chloride to form the **isoconazole** base.

Experimental Protocol: In a reaction vessel, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) are combined.[1] 2,6-dichlorobenzyl chloride is then added to the mixture. The reaction is heated for several hours. Following the reaction, the organic phase is separated and washed with water.[1][6]



Parameter	Value	Reference
Reactant 1	1-[2-(2,4-dichlorophenyl)-2- hydroxyethyl]imidazole	[1][6]
Reactant 2	2,6-dichlorobenzyl chloride	[1][6]
Base	Sodium Hydroxide	[1]
Solvent	Toluene / Water	[1]
Catalyst	Phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride)	[1]
Temperature	~60 °C	[1]
Reaction Time	2-8 hours	[7]

Step 4: Salt Formation

The final step is the conversion of the **isoconazole** base into its stable nitrate salt.

Experimental Protocol: Dilute nitric acid is slowly added dropwise to the organic phase containing the **isoconazole** base from the previous step.[1][6] This results in the precipitation of light yellow crystals of **isoconazole** nitrate. The crude product is then purified by recrystallization, typically using 95% ethanol, to obtain the final white granular crystals.[6]

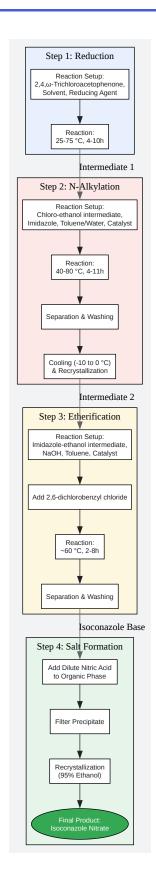
Parameter	Value	Reference
Reactant 1	Isoconazole (in organic phase)	[1]
Reactant 2	Dilute Nitric Acid	[1][6]
Product	Isoconazole Nitrate	[1]
Purification	Recrystallization (e.g., 95% Ethanol)	[6]
Final Yield	~44-49%	[6][7]



Experimental Workflow Visualization

The general workflow for the synthesis process, from reaction setup to final product isolation, is depicted below.





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Figure 2: General experimental workflow for Isoconazole synthesis.



Conclusion

The synthesis pathway starting from $2,4,\omega$ -trichloroacetophenone provides a reliable and effective method for the industrial production of **isoconazole** nitrate. The process involves a sequence of reduction, N-alkylation, etherification, and salt formation, with each step being well-defined and yielding satisfactory results. The reaction conditions are relatively mild, and the operations are straightforward, making this a preferred route for pharmaceutical manufacturing.[6][7] The total yield for the four-step process is reported to be around 47-49%. [5][7]

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